REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5]([NH2:15])=[CH:6][C:7]([N:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[N:8][CH:9]=1)([O-])=O>[Pd]>[N:10]1([C:7]2[N:8]=[CH:9][C:4]([NH2:1])=[C:5]([NH2:15])[CH:6]=2)[CH2:14][CH2:13][CH2:12][CH2:11]1
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(=CC(=NC1)N1CCCC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(=CC(=NC1)N1CCCC1)N
|
Name
|
|
Quantity
|
400 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature under hydrogen for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The system was purged with nitrogen
|
Type
|
ADDITION
|
Details
|
charged with methanol (19 mL)
|
Type
|
CUSTOM
|
Details
|
then purged with nitrogen
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered though celite
|
Type
|
WASH
|
Details
|
washed extensively with MeOH
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C1=CC(=C(C=N1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 641 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |